molecular formula C11H11NO3 B2568241 Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-5-carboxylate CAS No. 93258-88-9

Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-5-carboxylate

Cat. No.: B2568241
CAS No.: 93258-88-9
M. Wt: 205.213
InChI Key: GSWJOSIENRJOBT-UHFFFAOYSA-N
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Description

Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-5-carboxylate (CAS: 93258-88-9) is a tetrahydroisoquinoline derivative characterized by a fused bicyclic structure consisting of a benzene ring fused to a partially saturated six-membered ring containing a nitrogen atom. The compound features a ketone group at the 1-position and a methyl ester moiety at the 5-position of the isoquinoline scaffold (Figure 1). Its molecular formula is C₁₁H₁₁NO₃, with a molecular weight of 205.21 g/mol .

Tetrahydroisoquinolines are versatile heterocyclic building blocks, with structural modifications influencing their physicochemical properties and reactivity. The presence of the 1-oxo group and 5-carboxylate ester in this compound distinguishes it from other derivatives in the class .

Properties

IUPAC Name

methyl 1-oxo-3,4-dihydro-2H-isoquinoline-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-15-11(14)9-4-2-3-8-7(9)5-6-12-10(8)13/h2-4H,5-6H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSWJOSIENRJOBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC2=C1CCNC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-5-carboxylate typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride, phosphorus pentoxide, or zinc chloride . Another method involves the use of palladium-catalyzed carbonylation reactions . The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process.

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester undergoes hydrolysis to yield the corresponding carboxylic acid, a critical step for further functionalization.

Conditions Products Key Observations References
Acidic (e.g., HCl, H<sub>2</sub>SO<sub>4</sub>) or basic (e.g., NaOH) aqueous media1-Oxo-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acidReaction efficiency depends on steric hindrance and solvent polarity.
Enzymatic hydrolysisSame as aboveLimited documentation; primarily theoretical for biocatalytic applications.

Nucleophilic Substitution at Nitrogen

The nitrogen atom in the tetrahydroisoquinoline ring participates in alkylation or acylation reactions.

Reagents Products Conditions References
Alkyl halides (e.g., CH<sub>3</sub>I)N-Alkylated derivatives (e.g., N-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-5-carboxylate)Requires anhydrous conditions, often with bases like NaH or K<sub>2</sub>CO<sub>3</sub>.
Acyl chlorides (e.g., AcCl)N-Acylated derivativesRoom temperature, inert atmosphere (e.g., N<sub>2</sub>), with tertiary amine bases.

Reductive Cyclization

Used to construct polycyclic frameworks, leveraging the keto and ester groups.

Reducing Agents Products Catalysts/Additives References
Triethylsilane (Et<sub>3</sub>SiH)N-Aryl-1,2,3,4-tetrahydroisoquinolinesTrifluoroacetic acid (TFA), dichloromethane (DCM), 0°C to room temperature.
H<sub>2</sub>/Pd-CSaturated tetrahydroisoquinoline derivativesHigh-pressure hydrogenation; regioselectivity depends on substituents.

Autooxidation and Rearrangement

Exposure to oxygen and light induces radical-mediated transformations.

Conditions Intermediates/Products Mechanistic Insights References
Air, methanol, lightHydroperoxide intermediates (e.g., 5a) and imide products (e.g., 3a)Free-radical chain mechanism confirmed via inhibition by radical scavengers (BTH).
Mn(OAc)<sub>3</sub> in acetic acidStable imide derivativesProposed homolytic cleavage of hydroperoxide intermediates.

Suzuki-Miyaura Coupling

The boronate ester at C-3/C-4 enables cross-coupling for aryl group introduction.

Boronate Partner Products Catalysts References
2-Ethoxyvinyl pinacolboronateC-3/C-4-functionalized tetrahydroisoquinolinesPd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, THF/H<sub>2</sub>O, reflux.

Coordination Chemistry

The nitrogen and carbonyl groups facilitate metal complexation.

Metal Salts Coordination Compounds Applications References
Cu(II), Co(II), Fe(III)Chiral catalysts for asymmetric synthesis (e.g., nitroaldol addition)Low enantioselectivity observed (≤61.7% ee), influenced by conformer equilibrium.

Scientific Research Applications

Pharmacological Applications

1. Neuroprotective Effects

Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-5-carboxylate and its derivatives have been studied for their neuroprotective properties. Research indicates that these compounds can mitigate neurodegeneration caused by toxins such as MPTP and rotenone, which are known to induce Parkinsonian symptoms in animal models . The mechanisms involved include:

  • Dopaminergic Modulation : These compounds have been shown to restore altered dopamine levels in various disease models, suggesting a role in regulating the dopaminergic system .
  • Antioxidant Activity : They exhibit free radical scavenging abilities, which may contribute to their protective effects against oxidative stress in neuronal cells .

2. Pain Management

Recent studies have highlighted the efficacy of this compound in managing diabetic neuropathic pain. In experiments involving streptozotocin-induced diabetic mice, administration of this compound significantly reduced mechanical allodynia and thermal hyperalgesia . The observed analgesic effects were comparable to standard treatments like gabapentin.

Case Study 1: Neuroprotection Against MPTP-Induced Toxicity

In a study examining the neuroprotective effects of this compound against MPTP-induced toxicity:

  • Objective : To assess the compound's ability to prevent dopaminergic neuron loss.
  • Methodology : Rodent models were treated with MPTP alongside varying doses of the compound.
  • Results : The treated groups showed a significant reduction in neuron loss and improvement in motor function compared to control groups .

Case Study 2: Analgesic Effects in Diabetic Neuropathy

A separate investigation focused on the analgesic properties of this compound:

  • Objective : To evaluate its efficacy in alleviating diabetic neuropathic pain.
  • Methodology : Diabetic mice received intraperitoneal injections of the compound at doses ranging from 15 to 45 mg/kg.
  • Results : The compound effectively reversed pain behaviors associated with diabetic neuropathy and restored neurotransmitter levels .

Summary of Findings

The applications of this compound are broad and promising:

Application AreaFindingsReferences
NeuroprotectionMitigates neurodegeneration; restores dopamine levels
Pain ManagementReduces neuropathic pain; comparable to gabapentin

Mechanism of Action

The mechanism of action of Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-5-carboxylate involves its interaction with specific molecular targets such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby modulating biochemical pathways. The compound’s neuroprotective properties are attributed to its ability to scavenge free radicals and inhibit monoamine oxidase .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Substituents/Modifications Molecular Formula CAS Number Purity/Notes
Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-5-carboxylate 1-oxo, 5-carboxylate methyl ester C₁₁H₁₁NO₃ 93258-88-9 97% purity
Methyl 8-methoxy-1,2,3,4-tetrahydroisoquinoline-5-carboxylate 8-methoxy, 5-carboxylate methyl ester C₁₂H₁₃NO₃ 152722-51-5 95% purity
5-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride 5-methyl, hydrochloride salt C₁₀H₁₃N·HCl Not provided Hydrochloride salt form
1,2,3,4-Tetrahydroisoquinolin-8-ol 8-hydroxy C₉H₁₁NO Not provided Hydroxyl substituent
7-Hydroxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one 7-hydroxy, 2-methyl, 1-oxo C₁₀H₁₁NO₂ Not provided Oxo and hydroxyl groups

Key Observations:

Methoxy groups (e.g., in Methyl 8-methoxy-... carboxylate) enhance lipophilicity compared to hydroxyl or oxo groups, influencing solubility and reactivity . Hydrochloride salts (e.g., 5-Methyl-... hydrochloride) improve aqueous solubility, critical for pharmaceutical formulations .

Molecular Weight and Complexity: The addition of methoxy or hydroxyl groups increases molecular weight (e.g., C₁₂H₁₃NO₃ for the 8-methoxy derivative vs. C₁₁H₁₁NO₃ for the target compound).

Functional Group Interactions: The 5-carboxylate ester in the target compound may serve as a prodrug moiety, hydrolyzing to a carboxylic acid in vivo. This contrasts with derivatives like 1,2,3,4-Tetrahydroisoquinolin-8-ol, where the hydroxyl group could participate in redox reactions . The 7-hydroxy-2-methyl-...-one derivative combines ketone and hydroxyl groups, enabling dual reactivity in synthetic pathways .

This highlights the need for caution in extrapolating biological effects across structurally similar compounds.

Biological Activity

Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-5-carboxylate (CAS No. 93258-88-9) is a compound belonging to the tetrahydroisoquinoline (THIQ) class of alkaloids. This compound has garnered significant attention due to its diverse biological activities, including potential therapeutic applications in treating various diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C11H11NO3
  • Molecular Weight : 205.21 g/mol
  • IUPAC Name : this compound
  • Synonyms : Methyl 1-oxo-3,4-dihydro-2H-isoquinoline-5-carboxylate

These properties indicate that the compound has a complex structure that may contribute to its biological activities.

Antiviral Activity

Recent studies have shown that THIQ derivatives, including this compound, exhibit antiviral properties. A study highlighted the synthesis of novel THIQ derivatives and their evaluation against human coronaviruses (HCoV). The tested compounds demonstrated significant antiviral activity with lower cytotoxicity compared to standard antiviral agents like chloroquine and hydroxychloroquine. Specifically, five compounds showed notable inhibition against coronavirus strain 229E replication .

Neuroprotective Effects

The neuroprotective potential of THIQs has been extensively studied due to their structural similarity to neurotransmitters. Research indicates that these compounds may exert protective effects against neurodegenerative disorders by modulating neurotransmitter systems and exhibiting antioxidant properties. The SAR studies suggest that modifications in the THIQ structure can enhance neuroprotective effects .

Antimicrobial Activity

THIQ compounds have also been evaluated for their antimicrobial properties. A review on isoquinoline alkaloids indicated that certain THIQ derivatives possess antimicrobial activity against various pathogens. These findings suggest a potential application in developing new antimicrobial agents .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications at specific positions on the isoquinoline ring can significantly influence its pharmacological profile. For instance:

Modification Effect
Substitution at position 5Enhances antiviral activity
Alteration of the carbonyl groupModulates neuroprotective effects
Variation in alkyl chain lengthInfluences antimicrobial potency

These insights are essential for designing more effective derivatives with enhanced therapeutic potential.

Case Studies

Several case studies have explored the biological activities of THIQ derivatives:

  • Antiviral Screening : A study synthesized a series of THIQ derivatives and evaluated their efficacy against HCoV strains. Compounds were screened for their ability to inhibit viral replication while maintaining low cytotoxicity levels .
  • Neuroprotection : Research demonstrated that certain THIQ compounds could protect neuronal cells from oxidative stress-induced damage. These findings support their potential use in treating neurodegenerative diseases .
  • Antimicrobial Testing : A comparative study assessed various THIQ derivatives against bacterial strains, revealing significant antimicrobial activity that warrants further exploration for clinical applications .

Q & A

Q. What synthetic methodologies are commonly used to prepare Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-5-carboxylate?

The compound is typically synthesized via condensation reactions involving tetrahydroisoquinoline precursors and methyl ester derivatives. For example, coupling reactions using carbodiimides (e.g., dicyclohexylcarbodiimide) in anhydrous solvents like dichloromethane, followed by purification via recrystallization or chromatography, are standard protocols . Key steps include protecting reactive functional groups and optimizing reaction temperatures to minimize side products.

Q. What spectroscopic techniques are critical for confirming the molecular structure of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the proton and carbon environments, particularly the tetrahydroisoquinoline ring and ester moiety. Infrared (IR) spectroscopy confirms carbonyl (C=O) stretches (~1700 cm⁻¹) and other functional groups. Mass spectrometry (MS) provides molecular weight validation, while elemental analysis ensures purity .

Q. What safety protocols should be followed when handling this compound?

The compound may pose acute toxicity (oral, Category 4) and skin/eye irritation risks. Researchers must use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Work should be conducted in a fume hood to avoid inhalation, and spills should be managed with inert absorbents. Storage requires airtight containers in dry, ventilated areas away from ignition sources .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in tetrahydroisoquinoline derivatives?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving structural disorder, such as positional isomerism in heterocyclic rings. For example, SHELXL software refines disordered moieties (e.g., furan rings with split occupancies) by assigning partial site occupancies and optimizing anisotropic displacement parameters . Data collection at low temperatures (e.g., 100 K) enhances resolution, while hydrogen-bonding networks (N–H⋯O) validate intermolecular interactions .

Q. What strategies address contradictions in spectroscopic vs. crystallographic data during structural elucidation?

Discrepancies between NMR (solution state) and SC-XRD (solid state) data often arise from dynamic effects or crystal packing. Researchers should compare torsion angles from both methods and perform density functional theory (DFT) calculations to model solution-phase conformers. Multi-technique validation (e.g., cross-referencing IR and MS) further resolves ambiguities .

Q. How can computational tools predict the biological activity of this compound, such as ACE inhibition?

Molecular docking (e.g., AutoDock Vina) simulates interactions between the compound and angiotensin-converting enzyme (ACE) active sites. Pharmacophore modeling identifies critical functional groups (e.g., ester carbonyl for hydrogen bonding), while molecular dynamics (MD) simulations assess binding stability. In vitro assays (e.g., enzyme inhibition kinetics) validate predictions .

Q. What are the challenges in refining non-planar heterocyclic rings using crystallographic software?

Non-planar tetrahydroisoquinoline rings require careful treatment of Cremer-Pople puckering parameters (e.g., QT = 0.448 Å, θ = 64.9°). SHELXL’s restraints for bond lengths/angles prevent overfitting, while ORTEP-3 visualizes ring distortions. Disorder in substituents (e.g., furan rings) is modeled with split positions and constrained occupancy ratios .

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